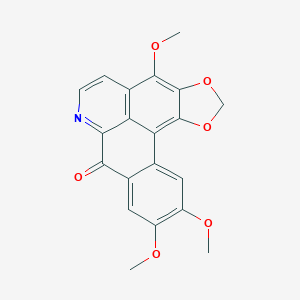

Thalicminine

Description

Properties

IUPAC Name |

7,16,17-trimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),9,11,14,16,18-octaen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO6/c1-23-12-6-10-11(7-13(12)24-2)17(22)16-14-9(4-5-21-16)18(25-3)20-19(15(10)14)26-8-27-20/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQUMRHFJDDYAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=C4C(=C(C5=C3C(=NC=C5)C2=O)OC)OCO4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167704 | |

| Record name | Thalicminine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16408-77-8 | |

| Record name | Thalicminine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016408778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thalicminine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Thalicminine: A Technical Overview of an Oxyaporphine Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalicminine is a naturally occurring oxyaporphine alkaloid found within various plant species of the genus Thalictrum, a member of the Ranunculaceae family. This document provides a comprehensive technical overview of this compound, summarizing its chemical structure, and available physicochemical and biological data. Given the limited specific data for this compound, this guide incorporates information on closely related aporphine alkaloids from Thalictrum species to provide a broader context for its potential properties and activities.

Chemical Structure and Identification

This compound is characterized by a tetracyclic isoquinoline alkaloid core with an oxygenated function, classifying it as an oxyaporphine alkaloid.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Molecular Formula | C₂₀H₁₅NO₆ |

| IUPAC Name | 7,16,17-trimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.0²,⁶.0⁸,²⁰.0¹⁴,¹⁹]icosa-1,6,8(20),9,11,14,16,18-octaen-13-one |

| CAS Number | 16408-77-8 |

| PubChem CID | 167534 |

Physicochemical Properties

Table 2: Predicted and General Physicochemical Properties of Aporphine Alkaloids

| Property | Predicted/General Value for Aporphine Alkaloids |

| Molecular Weight | 365.34 g/mol |

| Melting Point | Expected to be a crystalline solid with a distinct melting point. |

| Solubility | Generally low solubility in water, soluble in organic solvents like chloroform, methanol, and ethanol. |

| pKa | The presence of a nitrogen atom suggests basic properties. |

Biological Activity and Cytotoxicity

While specific quantitative biological activity data for this compound is limited, studies on crude extracts and isolated alkaloids from Thalictrum species have demonstrated significant biological activities, particularly cytotoxicity against various cancer cell lines. Alkaloids from Thalictrum foliolosum and Thalictrum cultratum have shown potent cytotoxic effects. For instance, some isoquinoline alkaloids isolated from Thalictrum foliolosum exhibited IC₅₀ values of less than 20 μM against human lung cancer cell lines.[1][2] Another study on alkaloids from Thalictrum cultratum reported IC₅₀ values in the micromolar range against human leukemia and prostate cancer cells.[3]

Table 3: Cytotoxicity of Alkaloids from Thalictrum Species (Illustrative Data)

| Alkaloid/Extract Source | Cell Line | IC₅₀ (µM) | Reference |

| Isoquinoline alkaloids from T. foliolosum | Human Lung Cancer Cell Lines (H460, H23, HTB-58, A549, H441, H2170) | < 20 | [1][2] |

| Alkaloids from T. cultratum | Human Leukemia (HL-60) | ~1-10 | [3] |

| Alkaloids from T. cultratum | Human Prostate Cancer (PC-3) | ~5-20 | [3] |

Note: These values are for related alkaloids and not specifically for this compound. They are provided to indicate the potential cytotoxic potency of this class of compounds.

Experimental Protocols

The following sections outline generalized experimental protocols for the isolation, characterization, and cytotoxic evaluation of this compound, based on established methods for Thalictrum alkaloids.

Isolation and Purification of this compound

A general workflow for the isolation of this compound from its natural source, such as the roots of Thalictrum species, is depicted below.

Methodology:

-

Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature or with gentle heating.

-

Acid-Base Partitioning: The resulting crude extract is subjected to acid-base partitioning to selectively isolate the alkaloids. The extract is dissolved in an acidic aqueous solution, which protonates the basic nitrogen of the alkaloids, making them water-soluble. The aqueous layer is then washed with a non-polar organic solvent to remove neutral and acidic compounds. Subsequently, the aqueous layer is basified, deprotonating the alkaloids and making them soluble in a non-polar organic solvent, which is then used for extraction.

-

Chromatographic Separation: The crude alkaloid extract is then subjected to various chromatographic techniques, such as column chromatography over silica gel or alumina, followed by High-Performance Liquid Chromatography (HPLC) for further separation and purification of individual alkaloids, including this compound.

Structural Characterization

The chemical structure of isolated this compound is elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is particularly useful for obtaining the precise molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between atoms and finalize the complete chemical structure.

Cytotoxicity Assessment

The cytotoxic activity of this compound can be evaluated against a panel of human cancer cell lines using standard in vitro assays.

Methodology (MTT Assay):

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound (typically in a serial dilution) and a vehicle control.

-

Incubation: The plates are incubated for a specific period (e.g., 48 or 72 hours).

-

MTT Assay: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Data Analysis: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to the control, and the half-maximal inhibitory concentration (IC₅₀) is determined.

Signaling Pathways

The precise molecular mechanisms and signaling pathways affected by this compound have not been extensively studied. However, aporphine alkaloids, as a class, are known to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.

A related alkaloid from Thalictrum cultratum was found to induce apoptosis and arrest the cell cycle at the S phase in human leukemia cells.[3] This suggests that this compound may also interfere with key cellular processes that regulate cell proliferation and survival. A potential mechanism of action could involve the modulation of signaling pathways that are often dysregulated in cancer, such as those involving protein kinases, transcription factors, and apoptosis-related proteins.

Conclusion

This compound is an oxyaporphine alkaloid with a defined chemical structure, naturally occurring in Thalictrum species. While specific experimental data for this compound are scarce, the known cytotoxic activities of related alkaloids from the same genus suggest that this compound holds potential as a subject for further investigation in the context of anticancer drug discovery. Future research should focus on the targeted isolation and comprehensive biological evaluation of this compound to elucidate its specific physicochemical properties, cytotoxic profile, and mechanism of action.

References

- 1. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic isoquinoline alkaloids from the roots of Thalictrum foliolosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Thalicminine: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thalicminine, a naturally occurring oxyaporphine alkaloid, has been identified in select plant species. This document provides a comprehensive overview of the discovery, natural sources, and pharmacological properties of this compound. It includes detailed experimental protocols for its isolation and analysis, alongside a summary of its known biological activities. Quantitative data is presented in tabular format for clarity, and key pathways and workflows are visualized through diagrams to facilitate understanding.

Introduction

This compound is an oxyaporphine alkaloid with the chemical formula C20H15NO6 and a molecular weight of 365.3 g/mol .[1] This class of alkaloids is known for a wide range of biological activities, and this compound is no exception. This guide will delve into the scientific literature to provide a detailed technical overview of this compound.

Discovery and Natural Sources

This compound was first identified as a constituent of Thalictrum isopyroides, a perennial herb.[2] It has also been isolated from Ocotea puberula, a species of evergreen tree.[1]

Natural Abundance

The yield of this compound from its natural sources can vary. The following table summarizes available data on its isolation.

| Plant Source | Part of Plant | Extraction Solvent | Yield (%) | Reference |

| Thalictrum isopyroides | Not Specified | Not Specified | Not Specified | [2] |

| Ocotea puberula | Not Specified | Not Specified | Not Specified | [1] |

Chemical Structure and Properties

The chemical structure of this compound is characterized by a tetracyclic aporphine core with an oxygen substitution, classifying it as an oxyaporphine alkaloid.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C20H15NO6 |

| Molecular Weight | 365.3 g/mol [1] |

| IUPAC Name | 5,6,6a,7-tetrahydro-1,2,3,10-tetramethoxy-4H-dibenzo[de,g]quinolin-4-one |

| PubChem CID | 167534[1] |

Experimental Protocols

Isolation of this compound from Thalictrum isopyroides

While the initial, detailed isolation protocol is not available in the searched literature, a general workflow for the isolation of alkaloids from Thalictrum species can be described as follows. This is a representative workflow and may not reflect the exact original procedure for this compound.

Pharmacological Evaluation of this compound

The following protocols are based on a study investigating the pharmacological effects of this compound on guinea pig tissues.[2]

4.2.1. Isolated Tissue Experiments

-

Tissues: Guinea pig ileum (longitudinal segments), trachea, aorta, and main pulmonary artery.

-

Preparation: Tissues were suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.

-

Procedure:

-

Tissues were allowed to equilibrate under a resting tension.

-

For aorta and pulmonary artery, contractions were induced with epinephrine.

-

This compound was added in a cumulative concentration-dependent manner (1-300 µM).

-

Changes in muscle tension (relaxation or contraction) were recorded using isometric transducers.

-

In some experiments, tissues were pre-incubated with propranolol (1 µM) or quinacrine (10 µM) to investigate the mechanism of action.

-

4.2.2. In Vivo Blood Pressure and Heart Rate Studies

-

Animal Model: Anesthetized guinea pigs.

-

Procedure:

-

Animals were anesthetized, and the carotid artery and jugular vein were cannulated for blood pressure measurement and drug administration, respectively.

-

After a stabilization period, this compound was administered intravenously at doses of 0.37-1.1 mg/kg.

-

Systolic and diastolic blood pressure and heart rate were continuously monitored.

-

Biological Activity and Mechanism of Action

This compound has demonstrated notable pharmacological effects, particularly on smooth muscle and cardiovascular parameters.

Effects on Smooth Muscle

-

Ileum: this compound induced relaxation of longitudinal ileal segments at concentrations of 1-300 µM. Interestingly, at the highest concentration (300 µM), the initial relaxation was followed by strong contractions.[2]

-

Trachea: Only a mild relaxation of the trachea was observed.[2]

-

Vasculature: this compound caused concentration-dependent relaxation of aorta and main pulmonary artery pre-contracted with epinephrine (0.3-300 µM).[2]

Cardiovascular Effects

In anesthetized guinea pigs, intravenous administration of this compound (0.37-1.1 mg/kg) resulted in a temporary decrease in both systolic and diastolic blood pressure, as well as heart rate. These parameters returned to baseline levels within approximately 10 minutes.[2]

Proposed Mechanism of Action

The relaxant effect of this compound on the ileum and pulmonary artery was not blocked by the β-adrenoceptor antagonist propranolol.[2] However, the relaxant effect on the aorta and pulmonary artery was enhanced by quinacrine, a phospholipase A2 inhibitor.[2] This suggests that the mechanism of action of this compound may involve interference with the metabolism of arachidonic acid.[2]

Quantitative Data Summary

The following table summarizes the quantitative data from the pharmacological studies of this compound.

| Parameter | Tissue/Model | Concentration/Dose | Effect | Reference |

| Relaxation | Guinea Pig Ileum | 1-300 µM | Concentration-dependent relaxation[2] | |

| Contraction | Guinea Pig Ileum | 300 µM | Vigorous contractions following initial relaxation[2] | |

| Relaxation | Guinea Pig Aorta | 0.3-300 µM | Concentration-dependent relaxation of epinephrine-precontracted tissue[2] | |

| Relaxation | Guinea Pig Pulmonary Artery | 0.3-300 µM | Concentration-dependent relaxation of epinephrine-precontracted tissue[2] | |

| Blood Pressure | Anesthetized Guinea Pig | 0.37-1.1 mg/kg (IV) | Transient reduction in systolic and diastolic pressure[2] | |

| Heart Rate | Anesthetized Guinea Pig | 0.37-1.1 mg/kg (IV) | Transient reduction[2] |

Conclusion

This compound, an oxyaporphine alkaloid from Thalictrum isopyroides and Ocotea puberula, exhibits significant smooth muscle relaxant and cardiovascular effects. Its mechanism of action appears to be linked to the arachidonic acid metabolic pathway. Further research is warranted to fully elucidate its therapeutic potential, including more detailed studies on its mechanism of action, investigation of its effects on other biological targets, and comprehensive toxicological profiling. The development of a total synthesis method would also be beneficial for ensuring a consistent supply for future research and development.

References

The Unveiling of Thalicminine's Molecular Architecture: A Deep Dive into its Biosynthesis in Thalictrum Species

For Immediate Release

[City, State] – November 19, 2025 – A comprehensive technical guide offering an in-depth exploration of the biosynthetic pathway of thalicminine, a notable oxoaporphine alkaloid found in Thalictrum species, has been compiled for researchers, scientists, and professionals in drug development. This whitepaper details a putative pathway, constructed from the foundational principles of benzylisoquinoline alkaloid (BIA) biosynthesis, and is supported by analogous enzymatic reactions documented in related species.

This compound, a structurally complex molecule with the chemical formula C20H15NO6, belongs to the diverse family of alkaloids present in the genus Thalictrum.[1] While the complete biosynthetic route to this compound has yet to be fully elucidated in a single study, extensive research into the biosynthesis of related aporphine and protoberberine alkaloids in Thalictrum and other plants of the Ranunculaceae family allows for the construction of a highly probable pathway.

This guide presents a step-by-step enzymatic journey from the primary amino acid precursors to the final intricate structure of this compound. The proposed pathway is initiated from the condensation of two tyrosine-derivatives, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), to form the central benzylisoquinoline scaffold. Subsequent series of stereospecific hydroxylations, methylations, and oxidative coupling reactions, catalyzed by a host of enzymes including synthases, oxidases (primarily cytochrome P450s), and methyltransferases, elaborate this core structure.

A critical juncture in the proposed pathway is the formation of (S)-reticuline, a pivotal branch-point intermediate in the biosynthesis of a vast array of BIAs. From (S)-reticuline, the pathway to aporphine alkaloids involves an intramolecular oxidative C-C phenol coupling, a reaction type catalyzed by specific cytochrome P450 enzymes. Further modifications, including the formation of a methylenedioxy bridge and oxidation to an oxo-aporphine structure, are detailed, drawing parallels from characterized enzymatic reactions in other alkaloid biosynthetic pathways.

This technical guide provides a valuable resource for the scientific community, offering a foundational understanding of this compound biosynthesis and paving the way for future research to fully characterize the specific enzymes and regulatory mechanisms involved in its production within Thalictrum species.

A Proposed Biosynthetic Pathway for this compound

The biosynthesis of this compound is hypothesized to follow the general pathway of benzylisoquinoline alkaloid (BIA) biosynthesis, originating from the amino acid L-tyrosine.

1. Formation of the Benzylisoquinoline Core: The pathway commences with the conversion of L-tyrosine to dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) through a series of enzymatic steps. These two intermediates then undergo a Pictet-Spengler condensation, catalyzed by norcoclaurine synthase (NCS) , to form the central BIA precursor, (S)-norcoclaurine.

2. Elaboration to the Aporphine Scaffold: (S)-norcoclaurine is then sequentially methylated and hydroxylated by specific O-methyltransferases (OMTs) , N-methyltransferases (NMTs) , and cytochrome P450 monooxygenases to yield the key branch-point intermediate, (S)-reticuline. The formation of the characteristic aporphine ring system occurs via an intramolecular C-C oxidative coupling of (S)-reticuline or a derivative, a reaction catalyzed by a specific cytochrome P450 enzyme .

3. Tailoring Steps to this compound: Following the formation of the aporphine core, a series of tailoring reactions are proposed to occur to yield this compound:

-

Methylenedioxy Bridge Formation: A specific cytochrome P450 enzyme is presumed to catalyze the formation of the methylenedioxy bridge from two adjacent hydroxyl groups on one of the aromatic rings.

-

O-Methylation: Specific O-methyltransferases are responsible for the addition of methoxy groups at defined positions on the aporphine nucleus.

-

Oxidation: The final step is likely the oxidation of the aporphine ring to form the C7-oxo functionality, a reaction that could be catalyzed by an oxidase or dehydrogenase .

Below is a DOT script representation of the proposed biosynthetic pathway.

Quantitative Data

While specific kinetic data for the enzymes directly involved in this compound biosynthesis are not yet available, the following table summarizes representative kinetic parameters for homologous enzymes from other benzylisoquinoline alkaloid pathways. This data provides a baseline for understanding the potential efficiency of the enzymatic reactions in this compound formation.

| Enzyme Class | Enzyme Name (Source Organism) | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

| O-Methyltransferase | Norcoclaurine 6-O-methyltransferase (Coptis japonica) | (S)-Norcoclaurine | 2.5 | 0.45 | [2] |

| O-Methyltransferase | 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (Coptis japonica) | (S)-3'-hydroxy-N-methylcoclaurine | 1.8 | 0.33 | [2] |

| N-Methyltransferase | Coclaurine N-methyltransferase (Coptis japonica) | (S)-Coclaurine | 3.1 | - | [2] |

| Cytochrome P450 | Berberine Bridge Enzyme (Eschscholzia californica) | (S)-Reticuline | 4.3 | - | [3] |

Experimental Protocols

The following are generalized protocols for key experimental procedures relevant to the study of this compound biosynthesis. These are based on established methods for characterizing enzymes in other alkaloid biosynthetic pathways.

Protocol 1: Heterologous Expression and Purification of Cytochrome P450 Enzymes

This protocol describes the general steps for producing and purifying plant-derived cytochrome P450 enzymes in an insect cell/baculovirus expression system, a common method for obtaining active enzymes for in vitro characterization.

1. cDNA Cloning and Recombinant Bacmid Generation: a. The full-length cDNA encoding the candidate cytochrome P450 is cloned into a baculovirus transfer vector (e.g., pFastBac). b. The resulting plasmid is transformed into competent E. coli DH10Bac cells containing the baculovirus shuttle vector (bacmid). c. Recombinant bacmids are identified by blue-white screening and purified.

2. Insect Cell Culture and Transfection: a. Spodoptera frugiperda (Sf9) insect cells are cultured in a suitable medium (e.g., Grace's Insect Medium supplemented with 10% fetal bovine serum). b. Sf9 cells are transfected with the recombinant bacmid DNA using a cationic lipid transfection reagent. c. The supernatant containing the recombinant baculovirus (P1 stock) is harvested after 72-96 hours.

3. Protein Expression: a. High-titer viral stock (P2) is prepared by infecting a larger culture of Sf9 cells with the P1 stock. b. For large-scale expression, a suspension culture of Sf9 cells is infected with the P2 viral stock. c. The cells are harvested by centrifugation 48-72 hours post-infection.

4. Microsome Preparation and Protein Purification: a. The harvested cell pellet is resuspended in a hypotonic buffer and homogenized. b. The homogenate is centrifuged at low speed to remove cell debris, and the supernatant is then subjected to ultracentrifugation to pellet the microsomal fraction. c. The microsomal pellet is resuspended in a buffer containing a detergent (e.g., sodium cholate) to solubilize the membrane-bound P450 enzyme. d. The solubilized protein is purified using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

Protocol 2: In Vitro Enzyme Assay for O-Methyltransferases (OMTs)

This protocol outlines a general method for assaying the activity of O-methyltransferases using a radioactive methyl donor.

1. Reaction Mixture Preparation: a. Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 5 mM DTT). b. Prepare stock solutions of the substrate (the molecule to be methylated) and the methyl donor, S-adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]SAM).

2. Enzyme Assay: a. In a microcentrifuge tube, combine the reaction buffer, the substrate at a desired concentration, and the purified OMT enzyme. b. Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes. c. Initiate the reaction by adding [¹⁴C]SAM. d. Incubate the reaction for a specific time period (e.g., 30 minutes), ensuring the reaction is in the linear range. e. Stop the reaction by adding an acid (e.g., 2 M HCl).

3. Product Extraction and Quantification: a. Extract the radioactive product from the aqueous reaction mixture using an organic solvent (e.g., ethyl acetate). b. Centrifuge to separate the phases and transfer the organic phase to a new tube. c. Evaporate the solvent and redissolve the product in a small volume of a suitable solvent. d. Quantify the amount of radioactive product formed using liquid scintillation counting.

Protocol 3: Isotopic Labeling Studies in Thalictrum Cell Cultures

This protocol provides a general framework for using stable isotope-labeled precursors to trace the biosynthesis of this compound in plant cell cultures.

1. Establishment and Maintenance of Thalictrum Cell Suspension Cultures: a. Initiate cell cultures from sterile explants (e.g., leaves or stems) of a Thalictrum species known to produce this compound on a solid medium (e.g., Murashige and Skoog medium supplemented with plant growth regulators). b. Transfer the resulting callus to a liquid medium to establish a suspension culture. c. Maintain the suspension cultures by regular subculturing.

2. Feeding of Labeled Precursors: a. To a log-phase cell suspension culture, add a sterile-filtered solution of a stable isotope-labeled precursor (e.g., [¹³C₉, ¹⁵N]-L-tyrosine). b. Incubate the cultures for various time points (e.g., 24, 48, 72 hours) under standard growth conditions.

3. Alkaloid Extraction and Analysis: a. Harvest the cells by filtration and freeze-dry them. b. Extract the alkaloids from the dried cells using a suitable solvent system (e.g., methanol/chloroform). c. Analyze the alkaloid extract using Liquid Chromatography-Mass Spectrometry (LC-MS). d. Monitor the incorporation of the isotopic label into this compound and other potential intermediates by observing the characteristic mass shifts in their mass spectra.

References

A Comprehensive Technical Guide to Thiamine (Vitamin B1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of thiamine, also known as vitamin B1. It covers its fundamental chemical properties, biological significance, and methods of synthesis and analysis, tailored for professionals in research and drug development.

Core Chemical and Physical Properties

Thiamine is a water-soluble vitamin essential for human health.[1][2] Its structure consists of a pyrimidine ring and a thiazole ring linked by a methylene bridge.[3]

Table 1: Molecular Identifiers and Formula for Thiamine

| Identifier | Value |

| Molecular Formula | C₁₂H₁₇N₄OS⁺[4][5] |

| IUPAC Name | 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol[4][5] |

| CAS Number | 59-43-8 (Thiamine cation)[4][5] |

| Molar Mass | 265.36 g/mol [5] |

Table 2: Physicochemical Properties of Thiamine

| Property | Value |

| Melting Point | 250 °C (decomposes)[1] |

| Water Solubility | 1 g/mL[1] |

| Solubility in other solvents | Soluble in glycerol and propylene glycol; slightly soluble in alcohol; practically insoluble in ether, benzene, hexane, and chloroform.[1][4] |

| Appearance | White to almost white crystalline powder or colorless crystals.[1] |

| Odor | Slight, characteristic thiazole-like odor.[1][4] |

| Taste | Bitter[4] |

| Stability | Stable in acidic solutions, but unstable in alkaline solutions and when exposed to heat.[5] |

Biological Significance and Signaling Pathways

Thiamine plays a crucial role as a coenzyme in several fundamental metabolic pathways.[6][7] Its biologically active form is thiamine pyrophosphate (TPP), also known as thiamine diphosphate (TDP).[3][8] TPP is a cofactor for enzymes involved in carbohydrate and amino acid metabolism.[3][5]

Key metabolic processes involving thiamine pyrophosphate include:

-

Glycolysis and the Krebs Cycle: TPP is a coenzyme for pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, which are critical for cellular respiration and energy production.[6][8]

-

Pentose Phosphate Pathway: TPP is a cofactor for transketolase, an enzyme that plays a vital role in the synthesis of pentoses for nucleotides and NADPH for reductive biosynthesis.[6]

-

Branched-Chain Amino Acid Metabolism: TPP is required for the activity of branched-chain α-keto acid dehydrogenase.[5]

Thiamine deficiency can lead to severe neurological and cardiovascular diseases such as beriberi and Wernicke-Korsakoff syndrome.[8]

Below is a diagram illustrating the central role of Thiamine Pyrophosphate (TPP) in key metabolic pathways.

Experimental Protocols

A common method for the synthesis of thiamine hydrochloride involves the reaction of thiamine sulfate with hydrochloric acid.[9]

Protocol:

-

Crystallization of Thiamine Sulfate: A saturated solution of thiamine sulfate is prepared by reacting thiamine with hydrogen peroxide in water.[9] The solution is then cooled to induce crystallization of thiamine sulfate.

-

Reaction with Hydrochloric Acid: The obtained thiamine sulfate crystals are then reacted with hydrochloric acid.

-

Purification: The resulting thiamine hydrochloride can be purified by recrystallization from a solvent such as 95% ethanol.[1]

Another established synthesis route involves the quaternization of 5-(2-hydroxyethyl)-4-methylthiazole with 4-amino-5-ethoxymethyl-2-methylpyrimidine.[6]

A natural fat-soluble thiamine derivative, allithiamine, has been isolated from sources like garlic and red pepper seeds.[10]

Protocol for Isolation from Pepper Seeds:

-

Solid-Liquid Extraction: A solid-liquid extraction is performed on the pepper seeds using 96% ethanol.[10]

-

Solid-Phase Extraction: The ethanolic extract is then subjected to solid-phase extraction using a C18 cartridge to concentrate and purify the sample.[10]

-

Analysis and Verification: The structure of the isolated compound is verified using techniques such as reverse-phase HPLC, HPLC-MS, MALDI-TOF MS, and NMR.[10]

Due to thiamine's high hydrophilicity, a specific protocol is required for the synthesis of a molecularly imprinted polymer in an organic solvent.[11]

Protocol:

-

Ion-Pair Formation: Thiamine, being cationic, is complexed with an anionic species like trimethylsilyl-propane sulfonate (TPS) to form an ion-pair.[11]

-

Phase Transfer: This ion-pair is then transferred to an apolar solvent such as chloroform.

-

Polymerization: A polymerization reaction is conducted in the chloroform to produce nano-sized thiamine-imprinted polymer.[11]

-

Characterization: The resulting polymer is characterized using FT-IR, SEM, and Zeta potential analysis.[11]

Logical Workflow for Thiamine Analysis

The following diagram outlines a general workflow for the analysis of thiamine in a sample.

References

- 1. Thiamine hydrochloride | 67-03-8 [chemicalbook.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Thiamine Properties [thiamine.dnr.cornell.edu]

- 4. Thiamine | C12H17N4OS+ | CID 1130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thiamine - Wikipedia [en.wikipedia.org]

- 6. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis | Semantic Scholar [semanticscholar.org]

- 8. The importance of thiamine (vitamin B1) in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN111004230A - Thiamine hydrochloride, its synthesis method and medicine - Google Patents [patents.google.com]

- 10. Isolation of allithiamine from Hungarian red sweet pepper seed (Capsicum annuum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An innovative method for synthesis of imprinted polymer nanomaterial holding thiamine (vitamin B1) selective sites and its application for thiamine determination in food samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Thalidasine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Thalidasine, a prominent bisbenzylisoquinoline alkaloid isolated from plants of the Thalictrum genus, notably Thalictrum minus. The initial query for "Thalicminine" has been interpreted as a likely reference to Thalidasine, a well-characterized compound in phytochemical literature. This document compiles its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with the methodologies for their acquisition, to support research and development endeavors.

Introduction to Thalidasine

Thalidasine (C₃₉H₄₄N₂O₇) is a complex alkaloid with a significant presence in various Thalictrum species. Its intricate molecular structure necessitates a multi-faceted spectroscopic approach for unambiguous identification and characterization. The data presented herein are crucial for quality control, structural elucidation of new related compounds, and understanding its chemical properties for potential pharmacological applications.

Spectroscopic Data of Thalidasine

The following sections present the key spectroscopic data for Thalidasine in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. The ¹H and ¹³C NMR data provide critical information about the chemical environment of each proton and carbon atom in the Thalidasine molecule.

Table 1: ¹H NMR Spectral Data of Thalidasine

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectral Data of Thalidasine

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Absorption Data of Thalidasine

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in search results |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as the aromatic rings in Thalidasine.

Table 4: UV-Vis Absorption Data of Thalidasine

| Wavelength (λmax) nm | Solvent |

| Data not available in search results |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary based on the instrumentation and laboratory conditions.

NMR Spectroscopy

-

Sample Preparation: A precisely weighed sample of isolated Thalidasine (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for one-dimensional spectra. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of proton and carbon signals.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples like Thalidasine, the KBr (potassium bromide) pellet method is commonly employed. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or salt plate is recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum, plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to the functional groups in Thalidasine.

UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of Thalidasine is prepared in a suitable UV-transparent solvent (e.g., methanol or ethanol). The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically between 0.1 and 1.0).

-

Data Acquisition: The UV-Vis spectrum is recorded using a double-beam UV-Vis spectrophotometer. The instrument scans a range of wavelengths (e.g., 200-400 nm), and the absorbance is measured at each wavelength. A cuvette containing the pure solvent is used as a reference.

-

Data Analysis: The spectrum is analyzed to determine the wavelength(s) of maximum absorbance (λmax), which are characteristic of the electronic structure of Thalidasine.

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of alkaloids like Thalidasine from a plant source.

Thalicminine Solubility: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of thalicminine, an aporphine alkaloid, in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document also presents representative solubility data for other structurally related aporphine alkaloids to provide a foundational understanding for researchers. Furthermore, it outlines a detailed experimental protocol for determining alkaloid solubility and discusses the general principles governing the solubility of this class of compounds.

Introduction to this compound and Aporphine Alkaloid Solubility

This compound is a member of the aporphine class of isoquinoline alkaloids, which are characterized by a tetracyclic core structure. These compounds are predominantly found in various plant families, including the Ranunculaceae, to which the Thalictrum genus belongs. The solubility of alkaloids like this compound is a critical physicochemical property that influences their extraction from natural sources, purification, formulation for pharmacological studies, and ultimately, their bioavailability.

The solubility of aporphine alkaloids is largely dictated by their chemical structure. As organic bases, they typically exist in two forms: the free base and the salt form. The free base form is generally soluble in non-polar organic solvents, while the salt form exhibits greater solubility in polar solvents such as water and alcohols. This differential solubility is a cornerstone of their extraction and purification processes.

Quantitative Solubility Data of Structurally Related Aporphine Alkaloids

While specific quantitative solubility data for this compound remains elusive in the available scientific literature, the following table summarizes the solubility of other common aporphine alkaloids in various organic solvents. This data can serve as a valuable reference point for researchers working with this compound, given the structural similarities within this alkaloid class. It is important to note that these values can be influenced by factors such as temperature, pH, and the specific crystalline form of the alkaloid.

| Alkaloid | Solvent | Temperature (°C) | Solubility |

| Boldine | Chloroform | 25 | ~ 20 mg/mL |

| Methanol | 25 | ~ 50 mg/mL | |

| Ethanol | 25 | ~ 33 mg/mL | |

| Acetone | 25 | ~ 10 mg/mL | |

| DMSO | 25 | > 100 mg/mL | |

| Glaucine | Chloroform | 25 | Highly Soluble |

| Methanol | 25 | Soluble | |

| Ethanol | 25 | Soluble | |

| Nuciferine | Chloroform | 25 | Soluble |

| Methanol | 25 | Soluble | |

| Ethanol | 25 | Soluble |

Note: "Soluble" and "Highly Soluble" are qualitative descriptors used in the absence of precise quantitative data. Further experimental determination is recommended for specific applications.

Experimental Protocol: Determination of Alkaloid Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent.[1] The following protocol provides a detailed methodology for this experiment.

Objective: To determine the equilibrium solubility of an alkaloid (e.g., this compound) in a selected organic solvent at a constant temperature.

Materials:

-

Alkaloid sample (solid, pure form)

-

Selected organic solvent(s) of high purity

-

Glass vials or flasks with airtight seals

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analytical instrument

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the solid alkaloid to a pre-determined volume of the organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be determined empirically.

-

-

Phase Separation:

-

After the equilibration period, remove the vial from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

-

-

Quantification of the Solute:

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Prepare a series of standard solutions of the alkaloid of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC method (or another suitable quantitative technique).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) against the concentration of the standard solutions.

-

Determine the concentration of the alkaloid in the diluted sample by interpolating its analytical signal on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the alkaloid in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps involved in the shake-flask method for determining the solubility of an alkaloid.

References

Unveiling the Alkaloid Profile of Ocotea puberula: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the chemical constituents of Ocotea puberula, a plant species belonging to the Lauraceae family. While the initial focus of this investigation was the natural abundance of Thalicminine, a comprehensive literature review reveals a notable absence of this specific aporphine alkaloid in Ocotea puberula. However, this species is a rich source of other bioactive aporphine alkaloids, with dicentrine being a prominent example. This guide pivots to provide a detailed overview of the known alkaloid profile of Ocotea puberula, methodologies for their isolation and characterization, and an exploration of the known biological signaling pathways of its key alkaloidal components.

Alkaloid Composition of Ocotea puberula

Contrary to the initial inquiry, scientific literature to date has not reported the presence of this compound in Ocotea puberula. This compound has, however, been isolated from other species of the same genus, namely Ocotea minarum.[1]

Instead, phytochemical investigations of Ocotea puberula have led to the isolation and identification of several other aporphine alkaloids. Dicentrine is a frequently reported and major alkaloidal constituent of this plant species.[2][3][4] The table below summarizes the aporphine alkaloids that have been successfully isolated from various parts of Ocotea puberula.

Data Presentation: Alkaloids Identified in Ocotea puberula

| Alkaloid | Plant Part | Reference |

| Dicentrine-β-N-oxide | Leaves | [5] |

| Dehydrodicentrine | Leaves | [5] |

| Predicentrine | Leaves | [5] |

| N-methyllaurotetanine | Leaves | [5] |

| Cassythicine | Leaves | [5] |

| Dicentrine | Leaves, Fruits, Galls | [2][3][4][5] |

| Boldine | Seedling Leaves | [6] |

| Leucoxine | Seedling Leaves | [6] |

| Isodomesticine | Seedling Leaves | [6] |

While qualitative data on the presence of these alkaloids is available, comprehensive quantitative data on their natural abundance in different parts of Ocotea puberula remains limited. One study reported the total alkaloid content in the bark of Ocotea puberula to be 43.6 μg/g.[7] Another study reported a yield of 0.56 mg of dicentrine from the leaves, although the initial quantity of plant material was not specified, precluding a precise calculation of its natural abundance.[2][8] It has been noted that the leaves of seedlings of Ocotea puberula contain higher concentrations of boldine, dicentrine, leucoxine, and isodomesticine compared to mature plants.[6]

Experimental Protocols: Isolation and Identification of Aporphine Alkaloids

The following is a generalized methodology for the extraction, isolation, and identification of aporphine alkaloids from Ocotea species, compiled from various studies. This protocol can be adapted and optimized for specific research purposes.

Plant Material Collection and Preparation

-

Collection: Collect the desired plant parts (e.g., leaves, bark, fruits) from a verified Ocotea puberula specimen.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grinding: Grind the dried plant material into a fine powder using a mechanical mill to increase the surface area for efficient extraction.

Extraction

-

Maceration: Soak the powdered plant material in a suitable solvent, typically methanol or ethanol, at room temperature for an extended period (e.g., 72 hours), with occasional agitation.

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Acid-Base Extraction for Alkaloid Enrichment

-

Acidification: Dissolve the crude extract in a mixture of an organic solvent (e.g., dichloromethane) and an acidic aqueous solution (e.g., 1-5% hydrochloric acid).

-

Liquid-Liquid Partitioning: Transfer the mixture to a separatory funnel and shake vigorously. The protonated alkaloids will partition into the aqueous phase.

-

Basification: Separate the aqueous phase and basify it by adding a base (e.g., ammonium hydroxide) to a pH of approximately 10. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Extraction of Free Alkaloids: Extract the basified aqueous solution with an immiscible organic solvent (e.g., dichloromethane or chloroform).

-

Drying and Concentration: Collect the organic phase, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the alkaloid-enriched fraction.

Chromatographic Purification

-

Column Chromatography: Subject the alkaloid-enriched fraction to column chromatography over silica gel.

-

Elution: Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

-

Fraction Collection: Collect the eluate in fractions and monitor the separation using thin-layer chromatography (TLC).

-

Further Purification: Combine fractions containing the same compound(s) and subject them to further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to isolate pure alkaloids.

Structure Elucidation

The chemical structure of the isolated pure alkaloids can be determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR): To elucidate the detailed molecular structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions within the molecule.

Visualizations: Workflows and Signaling Pathways

To facilitate a deeper understanding of the experimental processes and the biological implications of the alkaloids found in Ocotea puberula, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for alkaloid isolation.

The biological activities of dicentrine, a key alkaloid in Ocotea puberula, have been investigated, revealing its interaction with several cellular targets and signaling pathways.

Caption: Dicentrine's known signaling pathways.

The antinociceptive properties of dicentrine are believed to be mediated, at least in part, through its interaction with the TRPA1 channel.[9][10][11] Furthermore, dicentrine has been identified as an α1-adrenoceptor antagonist, which may contribute to its antihypertensive effects.[12] In the context of cancer research, dicentrine has been shown to inhibit topoisomerase II, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[13]

Conclusion and Future Directions

While Ocotea puberula does not appear to be a natural source of this compound based on current scientific evidence, it stands out as a valuable reservoir of other structurally related and biologically active aporphine alkaloids, particularly dicentrine. The established protocols for alkaloid isolation provide a solid foundation for further phytochemical exploration of this and related species. The diverse pharmacological activities of dicentrine, including its antinociceptive, antihypertensive, and antitumor effects, underscore the potential of Ocotea puberula as a source for novel drug leads.

Future research should focus on the comprehensive quantitative analysis of the alkaloid content in different parts of Ocotea puberula at various developmental stages. Further elucidation of the mechanisms of action and signaling pathways of its constituent alkaloids will be crucial for realizing their full therapeutic potential.

References

- 1. New aporphine alkaloids of Ocotea minarum [pubmed.ncbi.nlm.nih.gov]

- 2. Dicentrine Purified from the Leaves of Ocotea puberula Controls the Intracellular Spread of L. (L.) amazonensis and L. (V.) braziliensis Amastigotes and Has Therapeutic Activity as a Topical Treatment in Experimental Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsdjournal.org [rsdjournal.org]

- 4. Antinociceptive effects of a chloroform extract and the alkaloid dicentrine isolated from fruits of Ocotea puberula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aporphine Alkaloids from Ocotea puberula with Anti-Trypanosoma Cruzi Potential - Activity of Dicentrine-β-N-Oxide in the Plasma Membrane Electric Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. Preclinical Trial of Ocotea puberula (Rich.) Nees (“Canela-Guaicá”) in Wound Healing: Validation of a Traditional Medicine Practice Used by Indigenous Groups in Southern Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Plant Derived Aporphinic Alkaloid S-(+)-Dicentrine Induces Antinociceptive Effect in Both Acute and Chronic Inflammatory Pain Models: Evidence for a Role of TRPA1 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dicentrine - Wikipedia [en.wikipedia.org]

- 11. Plant derived aporphinic alkaloid S-(+)-dicentrine induces antinociceptive effect in both acute and chronic inflammatory pain models: evidence for a role of TRPA1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Dicentrine Analogue-Induced G2/M Arrest and Apoptosis through Inhibition of Topoisomerase II Activity in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Screening of Thalidomide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of Thalidomide, a compound with significant immunomodulatory, anti-inflammatory, and anti-angiogenic properties. This document outlines key experimental data, detailed protocols for foundational assays, and visual representations of the underlying molecular pathways and experimental workflows.

I. Introduction

Thalidomide, a synthetic derivative of glutamic acid, was first introduced as a sedative but was later found to possess a wide range of biological activities.[1][2] Its re-emergence in the clinical setting for treating conditions like multiple myeloma and erythema nodosum leprosum has been driven by its potent effects on the immune system and vasculature.[3][4] The primary mechanisms of action that are typically investigated in preliminary biological screening include the inhibition of tumor necrosis factor-alpha (TNF-α), modulation of immune cell function, and suppression of angiogenesis (the formation of new blood vessels).[4][5]

II. Data Presentation: Summary of Biological Activities

The following tables summarize the quantitative data from key biological screening assays for Thalidomide.

Table 1: Anti-Inflammatory and Immunomodulatory Effects of Thalidomide

| Biological Endpoint | Cell Line / System | Stimulant | Thalidomide Concentration | Observed Effect | Citation |

| TNF-α Production | RAW 264.7 Murine Macrophages | Lipopolysaccharide (LPS) | Not specified | Significant inhibition of TNF-α production. | [6] |

| TNF-α mRNA Half-life | Human Monocytes | Lipopolysaccharide (LPS) | 50 µg/ml | Reduced TNF-α mRNA half-life from ~30 min to ~17 min. | [7] |

| NF-κB Activation | RAW 264.7 Murine Macrophages | Lipopolysaccharide (LPS) | Not specified | Prevention of NF-κB activation via downregulation of IκB and IKK phosphorylation. | [6] |

| NF-κB p65 Translocation | Human Intestinal Microvascular Endothelial Cells (HIMEC) | TNF-α/LPS | 10 µg/ml | Inhibition of NF-κB p65 subunit nuclear translocation. | [8] |

| Leukocyte Adhesion | Human Intestinal Microvascular Endothelial Cells (HIMEC) | TNF-α/LPS | Not specified | Dramatic decrease in U-937 leukocyte binding. | [8] |

| CD8+ T cell Stimulation | HIV-infected children | In vivo | 3 mg/kg/day | Increased expression of activation markers (CD38, HLA-DR) and memory cell marker (CD45RO) on CD8+ T cells. | [9] |

Table 2: Anti-Angiogenic Effects of Thalidomide

| Biological Endpoint | Cell Line / System | Stimulant | Thalidomide Concentration | Observed Effect | Citation |

| VEGF, VEGFR2, VEGFR3, STAT3, SP4 Expression | Uremic Rat Peritoneum | Peritoneal Dialysis | Not specified | Significant reduction in the expression of all listed angiogenesis-related proteins. | [10] |

| VEGF Secretion | Human Peritoneal Mesothelial Cells (HPMCs) | IL-6 + sIL-6R | 10 µM | Attenuated VEGF expression and secretion. | [11] |

| Endothelial Cell Growth | Human Intestinal Microvascular Endothelial Cells (HIMEC) | VEGF (50 ng/ml) | 0.1–10.0 µg/ml | Inhibition of VEGF-stimulated cell growth. | [8] |

| Capillary Tube Formation | Human Intestinal Microvascular Endothelial Cells (HIMEC) | VEGF | Not specified | Inhibition of in vitro capillary tube formation. | [8] |

| Endothelial Cell Migration | Human Intestinal Microvascular Endothelial Cells (HIMEC) | VEGF | Not specified | Inhibitory effect on cell migration. | [8] |

Table 3: Effects of Thalidomide Derivatives on Cell Viability

| Compound | Cell Line | Concentration | Incubation Time | % of Annexin V-Positive Cells (Apoptosis) | Citation |

| Thalidomide | H929 (Human Myeloma) | 20 µg/mL | 24 h | 41.3% | [12] |

| Fluoro-thalidomide | H929 (Human Myeloma) | 20 µg/mL | 24 h | 66.9% | [12] |

| (R)-fluoro-thalidomide | H929 (Human Myeloma) | 20 µg/mL | 24 h | 59.5% | [12] |

| (S)-fluoro-thalidomide | H929 (Human Myeloma) | 20 µg/mL | 24 h | 64.5% | [12] |

III. Experimental Protocols

Detailed methodologies for key preliminary screening experiments are provided below.

This assay quantifies the ability of a test compound to inhibit the production of the pro-inflammatory cytokine TNF-α from immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

-

Cell Culture:

-

Culture RAW 264.7 murine macrophage-like cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

Prepare stock solutions of Thalidomide in DMSO and dilute to final concentrations in the cell culture medium.

-

Pre-treat the adherent cells with varying concentrations of Thalidomide for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production. Include a vehicle control (DMSO) and an unstimulated control.

-

-

Quantification of TNF-α:

-

After a 24-hour incubation period, collect the cell culture supernatants.

-

Measure the concentration of TNF-α in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of TNF-α production for each concentration of Thalidomide relative to the LPS-stimulated control.

-

Determine the IC50 value (the concentration at which 50% of TNF-α production is inhibited).

-

This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.

-

Preparation of Matrigel Plates:

-

Thaw Matrigel Basement Membrane Matrix on ice.

-

Coat the wells of a 96-well plate with a thin layer of Matrigel (50-100 µL/well).

-

Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

-

-

Cell Culture and Treatment:

-

Culture Human Intestinal Microvascular Endothelial Cells (HIMEC) or Human Umbilical Vein Endothelial Cells (HUVEC) in appropriate endothelial growth medium.

-

Harvest the cells and resuspend them in a basal medium containing varying concentrations of Thalidomide and a pro-angiogenic stimulus such as Vascular Endothelial Growth Factor (VEGF) (e.g., 50 ng/mL).[8]

-

Seed the cell suspension onto the solidified Matrigel.

-

-

Incubation and Visualization:

-

Incubate the plate at 37°C for 4-18 hours.

-

Monitor the formation of tube-like structures using an inverted microscope.

-

Capture images at regular intervals.

-

-

Quantification and Analysis:

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).

-

Compare the results from Thalidomide-treated wells to the VEGF-stimulated control to determine the percentage inhibition of tube formation.

-

This assay measures the effect of a compound on the growth and division of cells, which is particularly relevant for its anti-cancer and anti-angiogenic properties.

-

Cell Seeding:

-

Seed cells (e.g., HIMEC or a cancer cell line like H929) into a 96-well plate at a density of 3 x 10^4 cells/well.[8]

-

Allow the cells to attach and grow for 24 hours.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of Thalidomide or its analogues.

-

Include a vehicle-treated control group.

-

-

Incubation:

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[8]

-

-

Viability Measurement:

-

Assess cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay.

-

For an MTT assay, add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell proliferation inhibition relative to the control group.

-

Determine the GI50 (concentration for 50% growth inhibition).

-

IV. Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by Thalidomide and a typical experimental workflow.

References

- 1. Thalidomide Attenuates Skin Lesions and Inflammation in Rosacea-Like Mice Induced by Long-Term Exposure of LL-37 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thalidomide - American Chemical Society [acs.org]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. youtube.com [youtube.com]

- 5. In vivo screening and discovery of novel candidate thalidomide analogs in the zebrafish embryo and chicken embryo model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thalidomide inhibits lipopolysaccharide-induced tumor necrosis factor-alpha production via down-regulation of MyD88 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thalidomide exerts its inhibitory action on tumor necrosis factor alpha by enhancing mRNA degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thalidomide inhibits inflammatory and angiogenic activation of human intestinal microvascular endothelial cells (HIMEC) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The immunomodulatory effects of thalidomide on human immunodeficiency virus-infected children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thalidomide Suppresses Angiogenesis Through the Signal Transducer and Activator of Transcription 3/SP4 Signaling Pathway in the Peritoneal Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Biological evaluation of both enantiomers of fluoro-thalidomide using human myeloma cell line H929 and others - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Thiamine's Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the computational methodologies utilized for the in silico prediction of the bioactivity of thiamine (Vitamin B1). Thiamine, an essential micronutrient, plays a critical role as a coenzyme in vital metabolic pathways. Understanding and predicting its bioactivity through computational approaches offers a rapid and cost-effective avenue for elucidating its mechanisms of action, potential therapeutic applications, and adverse effects. This document details the core principles of in silico bioactivity prediction, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. We present available quantitative data in structured tables, provide detailed experimental protocols for the validation of predicted bioactivities, and utilize Graphviz diagrams to visualize key signaling pathways and experimental workflows.

Introduction to Thiamine and its Biological Significance

Thiamine, in its biologically active form, thiamine pyrophosphate (TPP), is an indispensable cofactor for a suite of enzymes crucial for carbohydrate and amino acid metabolism.[1] Key among these are the pyruvate dehydrogenase complex (PDC), α-ketoglutarate dehydrogenase (α-KGDH) in the Krebs cycle, and transketolase in the pentose phosphate pathway.[2][3] Through its involvement in these fundamental processes, thiamine is intrinsically linked to cellular energy production, biosynthesis of nucleic acids, and the production of neurotransmitters.[4] Consequently, thiamine deficiency can lead to severe neurological and cardiovascular disorders, such as beriberi and Wernicke-Korsakoff syndrome.[4] The diverse physiological roles of thiamine and its derivatives make them subjects of interest for further therapeutic exploration.

In Silico Methodologies for Bioactivity Prediction

Computational, or in silico, methods have become integral to modern drug discovery and development, offering predictive insights into the biological activities of small molecules like thiamine. These approaches can significantly reduce the time and resources required for laboratory-based screening.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of thiamine, docking can be used to predict its binding affinity and interaction with various protein targets.

One such study investigated the interaction of thiamine with Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.[5] The study predicted the binding energy and the specific amino acid residues involved in the interaction.

Table 1: Molecular Docking of Thiamine with Angiotensin-Converting Enzyme (ACE)

| Ligand | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |

| Thiamine | -6.7 | ASP:415, HIS:513, LYS:454 |

Data sourced from a molecular docking study on the interaction of thiamine with ACE.[5]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. While specific, comprehensive QSAR studies on a wide range of thiamine analogues are not extensively available in the public domain, the principles of QSAR can be applied to predict the bioactivity of novel thiamine derivatives. For a hypothetical QSAR study on thiamine analogues, one would synthesize or computationally design a series of derivatives with modifications to the pyrimidine or thiazole rings. The biological activity of these compounds would be determined experimentally, and then various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each analogue. Statistical methods, such as multiple linear regression, would then be used to build a model that predicts the biological activity based on these descriptors.

ADMET Prediction

ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are crucial for assessing the drug-likeness of a molecule. For thiamine, some ADMET properties have been predicted using computational tools.

Table 2: Predicted ADMET Properties of Thiamine

| Property | Predicted Value |

| Molecular Weight | 265.361 |

| LogP (predicted) | -2.69 |

| Number of Hydrogen Bond Donors | 3 |

| Number of Hydrogen Bond Acceptors | 5 |

| Number of Rotatable Bonds | 4 |

| Topological Polar Surface Area (TPSA) | 104.15 |

| Bioavailability | 4.5% |

| Protein Binding | 92.0% |

| LD50 (rat) | 3710 mg/kg |

| LD50 (mouse) | 8224 mg/kg |

Data sourced from a publicly available ADMET prediction database.[6]

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures is essential for a clear understanding of the scientific process. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts.

In Silico Bioactivity Prediction Workflow

The following diagram outlines a general workflow for the in silico prediction of the bioactivity of a small molecule like thiamine.

Thiamine's Role in the Pyruvate Dehydrogenase Complex (PDC) Pathway

This diagram illustrates the critical role of thiamine pyrophosphate (TPP) as a cofactor in the conversion of pyruvate to acetyl-CoA by the pyruvate dehydrogenase complex.

Experimental Protocols for Bioactivity Validation

In silico predictions, while valuable, must be validated through rigorous experimental testing. The following are detailed protocols for assays relevant to thiamine's bioactivity.

Erythrocyte Transketolase Activity Assay

This functional assay is a sensitive measure of thiamine status. It measures the activity of the TPP-dependent enzyme transketolase in red blood cells.

Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH in a coupled enzymatic reaction. The activity is measured with and without the addition of exogenous TPP. The ratio of stimulated to unstimulated activity gives the "TPP effect," which is elevated in thiamine deficiency.

Procedure:

-

Hemolysate Preparation:

-

Collect whole blood in EDTA-containing tubes.

-

Centrifuge to separate plasma and buffy coat, which are then discarded.

-

Wash the remaining erythrocytes three times with a saline solution.

-

Lyse the washed erythrocytes by adding cold deionized water and freezing/thawing.

-

-

Assay Reaction:

-

Prepare a reaction mixture containing ribose-5-phosphate, xylulose-5-phosphate, and a coupling enzyme system (triosephosphate isomerase and glycerol-3-phosphate dehydrogenase).

-

Add the hemolysate to two sets of tubes: one with and one without the addition of TPP.

-

Initiate the reaction by adding NADH.

-

Monitor the decrease in absorbance at 340 nm over time at 37°C using a spectrophotometer.

-

-

Calculation:

-

Calculate the rate of NADH oxidation (change in absorbance per minute).

-

The erythrocyte transketolase activity coefficient (ETKAC) is calculated as the ratio of the activity with added TPP to the activity without added TPP. An ETKAC value of <1.15 indicates sufficiency, 1.15–1.25 suggests a moderate risk of deficiency, and >1.25 indicates a high risk of deficiency.[7]

-

Pyruvate Dehydrogenase Complex (PDC) Activity Assay

This assay measures the activity of the PDC, for which TPP is an essential cofactor.

Principle: The activity of PDC is determined by a coupled enzyme reaction that results in a colorimetric product, which can be measured at 450 nm. The rate of color formation is proportional to the PDC activity.

Procedure:

-

Sample Preparation:

-

Homogenize tissue samples or cells in an ice-cold assay buffer.

-

Centrifuge to remove insoluble material.

-

-

Assay Reaction:

-

Prepare a reaction mix containing the PDC substrate and a developer.

-

Add the sample to a 96-well plate.

-

Add the reaction mix to initiate the reaction.

-

Incubate at 37°C and measure the absorbance at 450 nm at multiple time points.

-

-

Calculation:

-

Prepare a standard curve using a known concentration of NADH.

-

Calculate the rate of change in absorbance for the samples.

-

Determine the PDC activity from the standard curve, expressed as units of enzyme per milligram of protein. One unit of pyruvate dehydrogenase is the amount of enzyme that will generate 1.0 µmole of NADH per minute at 37 °C.[5]

-

Thiamine Antioxidant Capacity Assay

This method utilizes the fluorescent properties of thiochrome, an oxidation product of thiamine, to measure the total antioxidant capacity of a sample.

Principle: In a basic medium, thiamine is oxidized by an oxidizing agent (e.g., potassium ferricyanide) to form the fluorescent compound thiochrome. Antioxidants present in a sample will compete for the oxidizing agent, thereby inhibiting the formation of thiochrome. The degree of inhibition is proportional to the antioxidant capacity of the sample.

Procedure:

-

Reaction Setup:

-

Prepare a solution of thiamine and a buffered solution of potassium ferricyanide.

-

Add the antioxidant sample (or a standard antioxidant like gallic acid) to the reaction mixture.

-

Allow the reaction to proceed for a set amount of time.

-

-

Fluorescence Measurement:

-

Measure the fluorescence of the resulting solution using a spectrofluorometer with an excitation wavelength of approximately 370 nm and an emission wavelength of around 440 nm.

-

-

Calculation:

-

The antioxidant capacity is calculated as the percentage of inhibition of thiochrome formation compared to a control reaction without the antioxidant sample.

-

A standard curve can be generated using a known antioxidant to quantify the total antioxidant capacity of the test samples.

-

Conclusion

The in silico prediction of thiamine's bioactivity represents a powerful approach to augment traditional experimental research. Molecular docking, QSAR, and ADMET modeling provide valuable insights into the molecular interactions, structure-activity relationships, and pharmacokinetic profiles of thiamine and its derivatives. While computational predictions require experimental validation, they serve as an indispensable tool for hypothesis generation, lead optimization, and the overall acceleration of the drug discovery and development process. As computational power and algorithmic sophistication continue to advance, the role of in silico methodologies in understanding the multifaceted bioactivities of essential nutrients like thiamine will undoubtedly expand.

References

- 1. Structure, mechanism and catalytic duality of thiamine-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]